molecular formula C8H16O2 B1433738 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid CAS No. 345909-03-7

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid

Cat. No. B1433738
CAS RN: 345909-03-7
M. Wt: 148.24 g/mol
InChI Key: NIJJYAXOARWZEE-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid (2PPDA) is a synthetic acid that has been studied for its various biochemical and physiological effects. It has been used in scientific research applications due to its ability to interact with a variety of proteins and receptors, making it a useful tool for scientists.

Scientific Research Applications

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has been studied for its ability to interact with various proteins and receptors. It has been used to study the effects of various drugs on their target proteins, as well as to study the effects of various hormones and neurotransmitters. It has also been used to study the effects of various diseases and disorders on the body. In addition, this compound has been used to study the effects of various environmental toxins on the body.

Mechanism of Action

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is believed to interact with various proteins and receptors in the body. It is believed that it binds to these proteins and receptors, which then triggers a cascade of reactions that lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to affect the metabolism of glucose, fatty acids, and amino acids. It has also been shown to affect the release of hormones and neurotransmitters, as well as to affect the expression of various genes. In addition, it has been shown to affect the immune system, as well as the cardiovascular and respiratory systems.

Advantages and Limitations for Lab Experiments

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is a useful tool for scientists due to its ability to interact with various proteins and receptors. It is relatively easy to synthesize in pure form, and it is relatively stable in solution. However, it is important to note that this compound is not water soluble, which can limit its use in certain experiments. In addition, this compound is not approved for use in humans, so experiments involving human subjects must be conducted under strict safety protocols.

Future Directions

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has many potential future directions for research. It could be used to study the effects of various drugs on their target proteins and receptors. It could also be used to study the effects of various hormones and neurotransmitters on the body. Additionally, it could be used to study the effects of various diseases and disorders on the body, as well as the effects of various environmental toxins. Finally, it could be used to investigate the effects of various nutrients and dietary supplements on the body.

properties

IUPAC Name

4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJYAXOARWZEE-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CC(CC([2H])([2H])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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